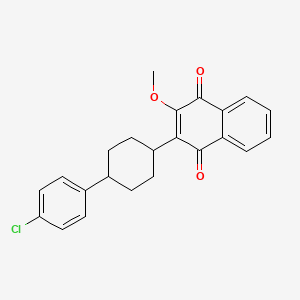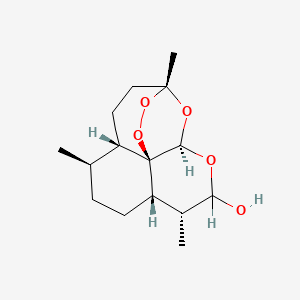
二氢青蒿素
科学研究应用
蒿甲醚具有广泛的科学研究应用:
化学: 它被用作合成其他青蒿素衍生物的中间体。
生物学: 蒿甲醚被研究用于其对各种生物途径的影响,特别是与疟疾相关的途径。
医学: 除了抗疟特性外,蒿甲醚因其诱导癌细胞氧化应激的能力而正在被研究用于癌症治疗
工业: 蒿甲醚用于制药工业生产抗疟药物.
作用机制
蒿甲醚的作用机制涉及铁对过氧化桥的断裂,产生自由基,损伤生物大分子,导致疟原虫细胞的氧化应激 . 这种氧化应激导致寄生虫死亡。 蒿甲醚靶向寄生虫内的血红素基团,这些基团富含铁,促进过氧化桥的断裂 .
安全和危害
生化分析
Biochemical Properties
Artenimol is thought to form a reactive carbon radical intermediate which kills P. falciparum through alkylation of a wide array of proteins . It interacts with various enzymes, proteins, and other biomolecules, causing oxidative stress in the cells of the parasite .
Cellular Effects
Artenimol has been shown to have anti-cancer properties, stalling tumor cell proliferation through cell cycle arrest mediated by reactive oxygen species . It also exhibits immunosuppressive and anti-inflammatory effects .
Molecular Mechanism
The proposed mechanism of action of Artenimol involves cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules causing oxidative stress in the cells of the parasite . This reaction is facilitated by the high concentration of free iron in cancer cells .
准备方法
蒿甲醚是通过青蒿素的还原合成。该过程涉及使用硼氢化钠(NaBH4)作为还原剂在乙醇溶液中进行。 反应通常在室温下进行,生成二氢青蒿素 . 工业生产方法通常采用半合成路线,先从黄花蒿中提取青蒿素,然后进行化学修饰,制备蒿甲醚 .
化学反应分析
蒿甲醚经历多种类型的化学反应,包括:
氧化: 蒿甲醚可以被氧化形成青蒿素衍生物。
还原: 青蒿素还原为蒿甲醚是常见的反应。
取代: 蒿甲醚可以发生取代反应,形成各种衍生物。
这些反应中常用的试剂包括用于还原的硼氢化钠和用于氧化的过氧化氢 . 这些反应形成的主要产物通常是其他青蒿素衍生物,它们保留了母体化合物的抗疟特性 .
相似化合物的比较
蒿甲醚与其他青蒿素衍生物进行比较,例如:
- 蒿甲醚
- 蒿甲醛
- 青蒿素
蒿甲醚具有高生物利用度和快速抗疟寄生虫作用,这使其独具特色 . 虽然蒿甲醚和蒿甲醛也是有效的抗疟药,但蒿甲醚因其快速减少寄生虫负荷的能力而更受青睐 .
属性
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-HVDUHBCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. | |
| Record name | Artenimol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
71939-50-9 | |
| Record name | Artenimol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
164-165 | |
| Record name | Artenimol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



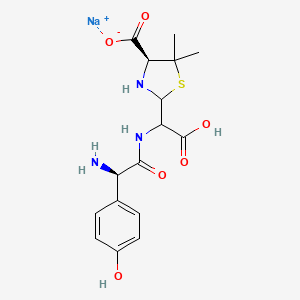
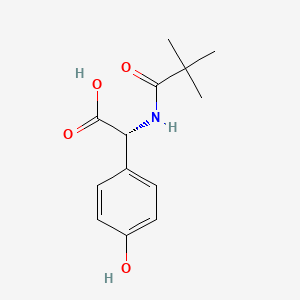

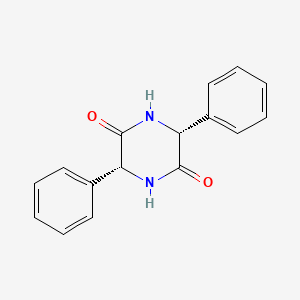
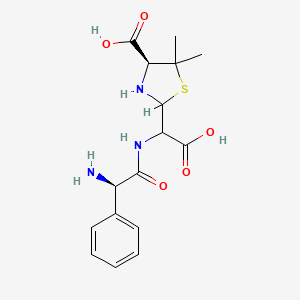
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
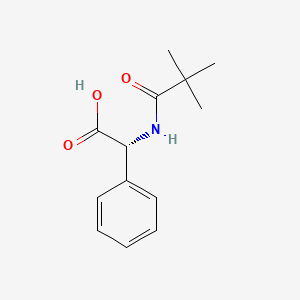

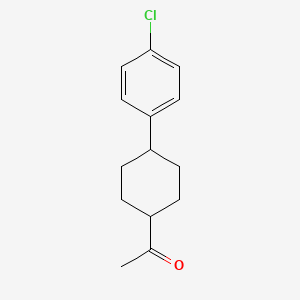


![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
